![molecular formula C14H18FNO2 B7510568 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7510568.png)
2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound that belongs to the class of cathinones. It is commonly known as 4F-MPH and is used for research purposes only. This compound has gained popularity among researchers due to its unique properties and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in enhanced cognitive abilities such as improved attention and focus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone have been extensively studied in animal models. It has been found to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase heart rate and blood pressure in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is its high affinity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in the brain. However, one of the limitations of this compound is its potential for abuse and dependence. Therefore, it should only be used for scientific research purposes and not for human consumption.
Future Directions
There are several future directions for the research of 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone. One potential area of research is its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of research is its potential use as a tool for studying the role of dopamine and norepinephrine transporters in the brain. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and body.
Synthesis Methods
The synthesis of 2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 3-fluorophenol with 4-methylpiperidine in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine transporter and norepinephrine transporter, making it a useful tool for studying the role of these transporters in the brain.
properties
IUPAC Name |
2-(3-fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11-5-7-16(8-6-11)14(17)10-18-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRRIYWVPVYAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
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